Cas no 26960-79-2 (Methanone,phenyl[4-[(phenylmethyl)thio]phenyl]-)

Methanone,phenyl[4-[(phenylmethyl)thio]phenyl]- structure
26960-79-2 structure
Product Name:Methanone,phenyl[4-[(phenylmethyl)thio]phenyl]-
CAS-nummer:26960-79-2
MF:C20H16OS
MW:304.405444145203
CID:250321
PubChem ID:174341
Update Time:2025-04-19

Methanone,phenyl[4-[(phenylmethyl)thio]phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Methanone,phenyl[4-[(phenylmethyl)thio]phenyl]-
    • benzyl 4-benzoylphenyl sulfide
    • [4-[(4-methylphenyl)thio]phenyl]-phenylmethanone
    • 4-(4-Methylphenylthio)benzophenone
    • {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone
    • Phenyl (p-tolylthio)phenyl ketone
    • 26960-79-2
    • 4-(p-Tolylthio)benzophenone
    • MFCD00055651
    • CCG-245131
    • AKOS005440312
    • EINECS 281-064-9
    • [4-(4-methylphenyl)sulfanylphenyl]-phenyl-methanone
    • [4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone
    • {4-[(4-methylphenyl)sulfanyl]phenyl}(phenyl)methanone
    • 4-Benzoyl 4'-Methyldiphenyl Sulfide
    • CS-W013966
    • SCHEMBL51730
    • Quantacure BMS
    • 4-(p-tolylthio) benzophenone
    • 4-Benzoyl 4'methyldiphenyl sulfide
    • Phenyl(4-(p-tolylthio)phenyl)methanone
    • Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
    • H11336
    • 4-benzoyl-4'-methyl diphenyl sulfide
    • W-104133
    • DBHQYYNDKZDVTN-UHFFFAOYSA-N
    • B1267
    • NS00061408
    • 4-Methyl-4-benzoyldiphenylsulfide
    • BRD-K50367503-001-01-7
    • DTXSID10888614
    • Kayacure BMS
    • A840666
    • C20H16OS
    • FT-0617633
    • 4-Methyl-4'-benzoyldiphenyl sulfide
    • 4-(p-Tolylthio)-benzophenone
    • AS-61693
    • (4-[(4-Methylphenyl)sulfanyl]phenyl)(phenyl)methanone #
    • 4-benzoyl-4'-methyldiphenyl sulfide
    • AC-16499
    • Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl-
    • 83846-85-9
    • Inchi: 1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3
    • InChI-sleutel: DBHQYYNDKZDVTN-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=CC=1)C1C=CC(=CC=1)C(C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 304.09228
  • Monoisotopische massa: 304.09218630g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 345
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.9
  • Topologisch pooloppervlak: 42.4Ų

Experimentele eigenschappen

  • PSA: 17.07
  • LogboekP: 5.20990
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen